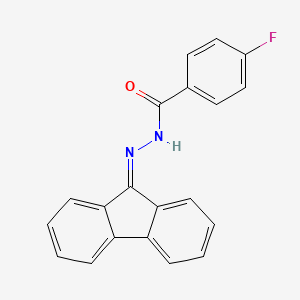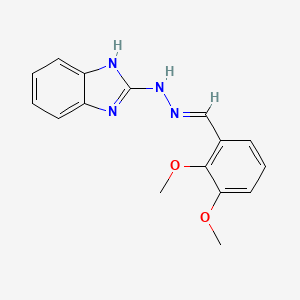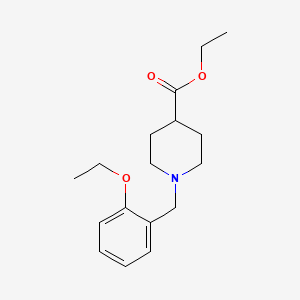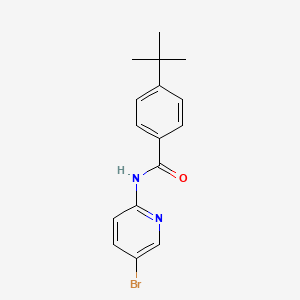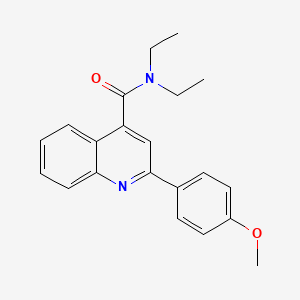
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as Compound A, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, which have led to its further investigation for the treatment of various diseases.
作用機序
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A exerts its pharmacological effects by inhibiting the activity of the enzyme dipeptidyl peptidase 3 (DPP3). DPP3 is involved in various cellular processes, including protein degradation and cell signaling. Inhibition of DPP3 by N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A leads to the accumulation of specific peptides that can modulate cellular functions and contribute to the therapeutic effects of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, modulation of the immune response, and improvement of cardiac function. These effects are mediated by the inhibition of DPP3 and the accumulation of specific peptides that can modulate cellular functions.
実験室実験の利点と制限
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has several advantages for lab experiments, including its specificity for DPP3 and its ability to modulate cellular functions. However, there are also some limitations to its use, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the investigation of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A, including the optimization of its pharmacokinetic properties, the evaluation of its therapeutic potential in various diseases, and the identification of its specific targets and mechanisms of action. Further studies are needed to fully understand the potential of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A as a therapeutic agent.
合成法
The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A involves several steps, starting with the reaction of 2-fluoroaniline with 4-pyridinecarboxaldehyde in the presence of a base to form N-(2-fluorophenyl)-4-pyridinecarboxaldehyde. This intermediate is then reacted with methylsulfonyl chloride to form N-(2-fluorophenyl)-N-methylsulfonyl-4-pyridinecarboxamide. Finally, this intermediate is reacted with glycine ethyl ester hydrochloride to form N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A.
科学的研究の応用
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Preclinical studies have shown that N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.
特性
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-5-3-2-4-13(14)16)11-15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLOBASBZNUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)

![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
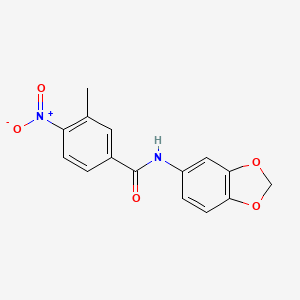
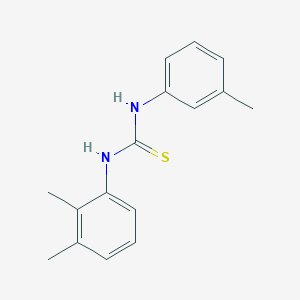
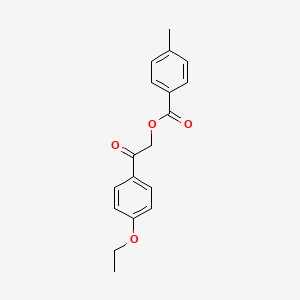
![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)
